
3-(tert-butyl)-1-(quinolin-7-yl)-1H-pyrazol-5-amine
Vue d'ensemble
Description
3-(tert-Butyl)-1-(quinolin-7-yl)-1H-pyrazol-5-amine (3-TBQ) is an organic compound with a unique structure and properties. It is a heterocyclic amine, containing a quinoline ring, an amine group, and a pyrazole ring. 3-TBQ has a wide range of applications in scientific research, from drug design to chemical synthesis. It is also used as a reagent in organic synthesis, as a catalyst for the synthesis of polymers, and as a building block for the synthesis of other heterocyclic compounds.
Applications De Recherche Scientifique
Synthesis and Characterization of Complexes
Synthesis and Characterization of Aluminum and Zinc Complexes Supported by Pyrrole-Based Ligands This research highlights the synthesis and characterization of aluminum and zinc complexes supported by pyrrole-based ligands, including derivatives involving quinolin-8-amine. These complexes have shown potential in catalyzing the ring-opening polymerization of ε-caprolactone, indicating their applicability in polymer synthesis (Qiao, Ma, & Wang, 2011).
Chemical Synthesis Techniques
New, Simple and Efficient Method for the Synthesis of Imidazo-Azines The study introduces a novel method for synthesizing imidazo-azines, including derivatives related to quinolin-2-ylmethylideneamine. This technique, involving flash vacuum thermolysis, provides a regioselective approach to synthesizing complex heterocyclic structures, potentially useful in various chemical synthesis applications (Justyna et al., 2017).
Reactivity Studies
Reactivity of 7-Amino-3-Tert-Butyl-8-(2H-Tetrazol-5-Yl)Pyrazolo-[5,1-C][1,2,4]Triazin-4(6H)-One This paper discusses the reactivity of a compound structurally similar to 3-(tert-butyl)-1-(quinolin-7-yl)-1H-pyrazol-5-amine. It provides insights into the chemical behavior of such compounds under various conditions, contributing to the understanding of their chemical properties and potential applications (Mironovich & Shcherbinin, 2014).
Synthesis of Antimicrobial Agents
Synthesis of Some Novel Pyrazolo[3,4-D]Pyrimidine Derivatives as Potential Antimicrobial Agents This study involves the synthesis of pyrazolo[3,4-d]pyrimidine derivatives, highlighting their potential as antimicrobial agents. The structural similarity to 3-(tert-butyl)-1-(quinolin-7-yl)-1H-pyrazol-5-amine suggests potential in exploring similar compounds for antimicrobial applications (Holla et al., 2006).
Synthesis and Biological Evaluation
Synthesis and Preliminary Mechanistic Evaluation of 5-(P-Tolyl)-1-(Quinolin-2-Yl)Pyrazole-3-Carboxylic Acid Amides with Potent Antiproliferative Activity This research presents the synthesis and preliminary evaluation of novel amide derivatives of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid. These compounds exhibit potent antiproliferative activity on human cancer cell lines, indicating the potential therapeutic applications of structurally similar compounds (Pirol et al., 2014).
Propriétés
IUPAC Name |
5-tert-butyl-2-quinolin-7-ylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4/c1-16(2,3)14-10-15(17)20(19-14)12-7-6-11-5-4-8-18-13(11)9-12/h4-10H,17H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEKRCJPAXLSJEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)N)C2=CC3=C(C=CC=N3)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(tert-butyl)-1-(quinolin-7-yl)-1H-pyrazol-5-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



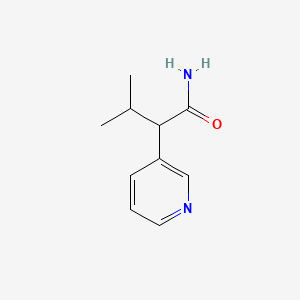
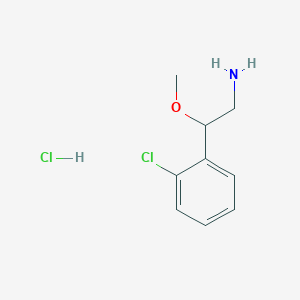

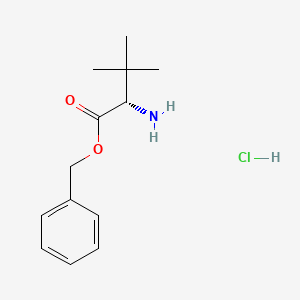
![N-[1-(2-fluorophenyl)ethyl]cyclopentanamine hydrochloride](/img/structure/B1458877.png)

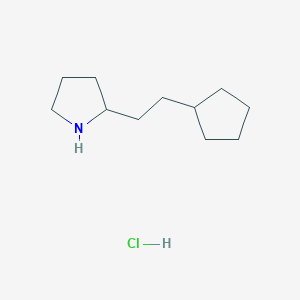

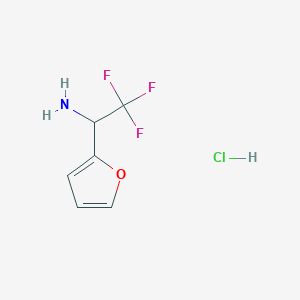
![3-Phenyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonyl chloride](/img/structure/B1458886.png)

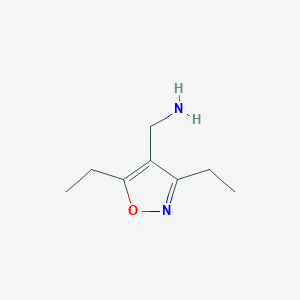
![2-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one hydrochloride](/img/structure/B1458891.png)
